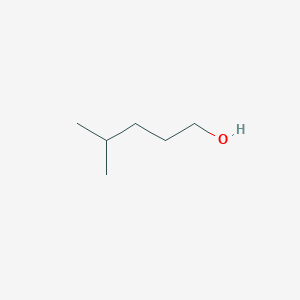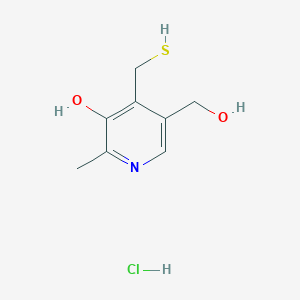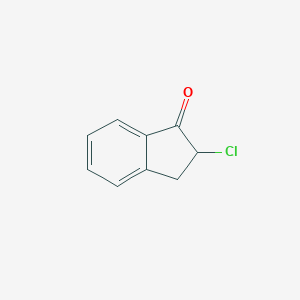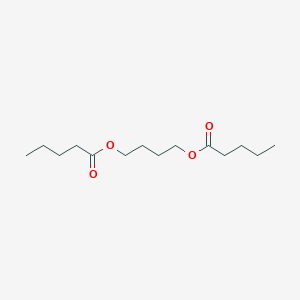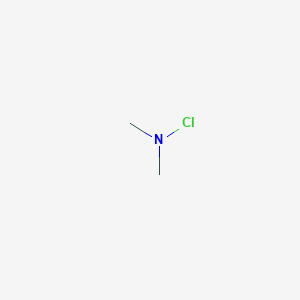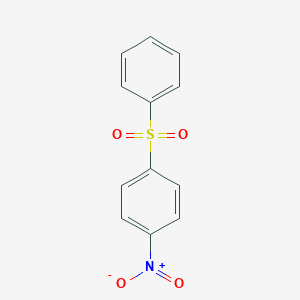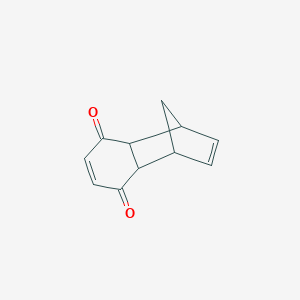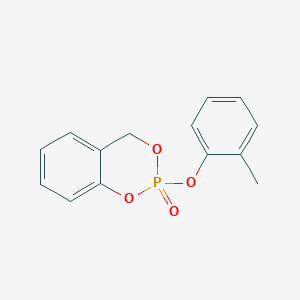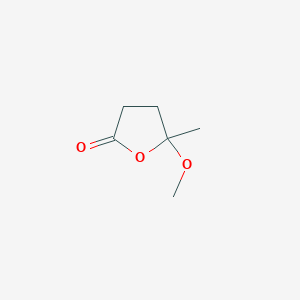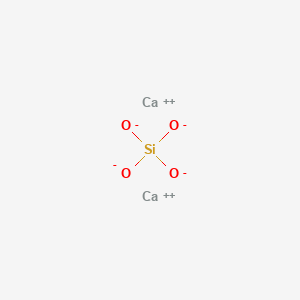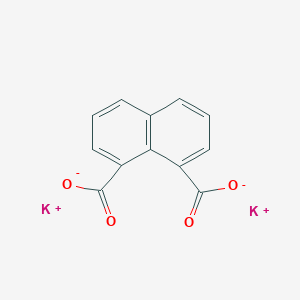
1,8-Naphthalenedicarboxylic acid, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthalenedicarboxylic acid, dipotassium salt, also known as potassium naphthalene dicarboxylate, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 300.31 g/mol. This compound has been used in various applications such as in the synthesis of metal-organic frameworks, as a catalyst, and as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, is not fully understood. However, it is believed that its unique structure and properties make it an excellent candidate for use in various applications such as in the synthesis of MOFs and as a fluorescent probe for the detection of metal ions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt. However, it is known to be relatively non-toxic and has been used in various applications without any reported adverse effects.
実験室実験の利点と制限
One of the main advantages of using 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, in lab experiments is its unique properties. It has been shown to produce high-quality materials when used in the synthesis of MOFs and is also an excellent fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its cost. It is relatively expensive compared to other compounds that can be used for similar applications.
将来の方向性
1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, has a wide range of potential applications in scientific research. Some possible future directions include:
1. Development of new synthesis methods to reduce the cost of production.
2. Exploration of new applications for this compound in various fields such as in drug delivery and environmental remediation.
3. Investigation of the mechanism of action of this compound to better understand its unique properties and potential applications.
4. Development of new fluorescent probes based on the structure of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, for the detection of other metal ions.
Conclusion:
In conclusion, 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, is a unique compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has been used in various applications such as in the synthesis of MOFs and as a fluorescent probe for the detection of metal ions. While there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and has been used in various applications without any reported adverse effects. There is a wide range of potential applications for this compound in scientific research, and further investigation is needed to fully understand its unique properties and potential applications.
合成法
The synthesis of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1,8-naphthalic anhydride with 1,8-Naphthalenedicarboxylic acid, dipotassium salt hydroxide in the presence of a solvent such as ethanol. The reaction produces 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, and water as a by-product.
科学的研究の応用
1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, has been widely used in scientific research due to its unique properties. One of its main applications is in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have a high surface area and can be used for various applications such as gas storage, catalysis, and drug delivery. The use of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, in the synthesis of MOFs has been shown to produce high-quality materials with excellent properties.
特性
CAS番号 |
1209-84-3 |
|---|---|
製品名 |
1,8-Naphthalenedicarboxylic acid, dipotassium salt |
分子式 |
C12H6K2O4 |
分子量 |
292.37 g/mol |
IUPAC名 |
dipotassium;naphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C12H8O4.2K/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16;;/h1-6H,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChIキー |
AVTWCKQWICBEPN-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)C(=O)[O-].[K+].[K+] |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)C(=O)[O-].[K+].[K+] |
その他のCAS番号 |
1209-84-3 |
関連するCAS |
518-05-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




